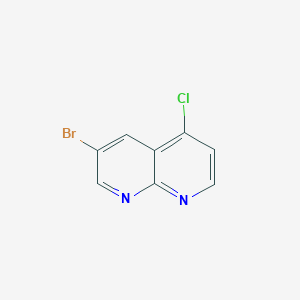

3-Bromo-5-chloro-1,8-naphthyridine

Description

3-Bromo-5-chloro-1,8-naphthyridine (CAS No. 1260815-70-0) is a halogenated heterocyclic compound with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol . The compound features bromine and chlorine substituents at positions 3 and 5, respectively, on the 1,8-naphthyridine core. It is stored under inert atmospheric conditions at 2–8°C due to its sensitivity . Safety data indicate hazards including skin/eye irritation and respiratory toxicity (H315, H319, H335), necessitating precautions during handling .

Properties

IUPAC Name |

3-bromo-5-chloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXJJKLXVJZHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728156 | |

| Record name | 3-Bromo-5-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260815-70-0 | |

| Record name | 3-Bromo-5-chloro-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260815-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-1,8-naphthyridine typically involves multi-step organic reactions. One common method is the Skraup synthesis, which adapts the traditional quinoline synthesis to 3-aminopyridine. The reaction involves the use of glycerol, sulfuric acid, and an oxidizing agent to form the naphthyridine core.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction conditions can improve yield and purity.

Chemical Reactions Analysis

Reactivity and Reaction Types

The compound exhibits diverse reactivity due to its halogen substituents and nitrogen-rich aromatic system:

-

Nucleophilic Aromatic Substitution (NAS) : The bromine and chlorine substituents enable substitution with nucleophiles (e.g., amines, thiols) under basic conditions.

-

Trifluoromethylation : Demonstrated via hydrogen fluoride (HF)-mediated activation of trifluoromethyltrimethylsilane, achieving selective substitution at specific positions .

-

Enzyme Inhibition : Interacts with enzymes like DNA gyrase through hydrogen bonding and hydrophobic interactions, modulating bacterial replication .

| Reaction Type | Reagents | Product | Ref |

|---|---|---|---|

| NAS | Sodium azide | Azide derivatives | |

| Trifluoromethylation | CF3SiMe3, HF | Trifluoromethylated analogs | |

| Enzyme inhibition | DNA gyrase | Inhibition of bacterial DNA replication |

Mechanisms of Action

The compound’s biological activity stems from its ability to bind to molecular targets:

-

Enzyme Binding : The bromine and chlorine substituents facilitate binding to active sites of enzymes (e.g., kinases, DNA gyrase) through electrophilic interactions.

-

Hydrogen Bonding : Nitrogen atoms in the naphthyridine core enable hydrogen bonding with amino acid residues in target proteins .

Comparison with Analogues

Positional isomerism significantly impacts reactivity and efficacy:

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-chloro-1,8-naphthyridine has been investigated for its potential therapeutic applications. Derivatives of naphthyridines, including this compound, have demonstrated a range of biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics.

- Anticancer Activity : Research indicates that naphthyridine derivatives can inhibit cancer cell proliferation, suggesting potential use in cancer therapies .

- CNS Effects : Some studies have explored the effects of naphthyridines on the central nervous system, indicating possible applications in treating neurological disorders .

Organic Synthesis

In organic chemistry, 3-Bromo-5-chloro-1,8-naphthyridine is utilized as a versatile building block:

- Ligand in Coordination Chemistry : The compound acts as a ligand for metal complexes, which are important in catalysis and materials science.

- Synthetic Intermediates : It is employed in various synthetic pathways to create more complex molecules through nucleophilic substitution reactions and cross-coupling reactions .

Material Science

The unique properties of 3-Bromo-5-chloro-1,8-naphthyridine extend to material science:

- Organic Light Emitting Diodes (OLEDs) : Its photochemical properties make it suitable for use in OLEDs, which are essential for modern display technologies .

- Sensors : The compound can be used in the development of molecular sensors due to its ability to interact with different analytes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives, including 3-Bromo-5-chloro-1,8-naphthyridine. Results indicated significant inhibition against Gram-positive bacteria. This finding supports further investigation into its use as a lead compound for antibiotic development.

Case Study 2: Synthesis and Reactivity

Research focused on the synthetic routes for obtaining 3-Bromo-5-chloro-1,8-naphthyridine highlighted its role as an intermediate in producing more complex naphthyridine derivatives. The study detailed reaction conditions and yields achieved through different synthetic methods, emphasizing its utility in organic synthesis.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloro-1,8-naphthyridine exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Key Observations:

- Halogen vs. In contrast, amino-substituted derivatives (e.g., compound 5a) exhibit strong urease inhibition, with 5a showing IC₅₀ values comparable to thiourea .

- Trifluoromethyl and Methyl Groups: Isomers 3b and 5b (CF₃ and CH₃ substituents) demonstrate how steric and electronic effects influence NMR chemical shifts and biological activity.

- Glycinyl and Sulfonamide Derivatives : SA-20-15 (glycinyl) shows superior antibacterial activity against Staphylococcus epidermidis and Enterococcus faecalis, while 3-TNB’s sulfonamide group contributes to antibiotic synergy .

Biological Activity

3-Bromo-5-chloro-1,8-naphthyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

3-Bromo-5-chloro-1,8-naphthyridine features a naphthyridine core with bromine and chlorine substituents, contributing to its unique chemical reactivity and biological activity. Its structure allows for interactions with various biological targets, making it a promising candidate for drug development.

Antimicrobial Properties

Research has shown that 3-Bromo-5-chloro-1,8-naphthyridine exhibits significant antimicrobial activity. A study reported that derivatives of 1,8-naphthyridine, including this compound, demonstrated potent antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The compound's mechanism involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Table 1: Antimicrobial Activity of 3-Bromo-5-chloro-1,8-naphthyridine Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Low nanomolar range |

| Escherichia coli | Low nanomolar range |

| Klebsiella pneumoniae | Moderate levels |

Anticancer Activity

The anticancer potential of 3-Bromo-5-chloro-1,8-naphthyridine has been explored through various studies. It has been shown to induce cytotoxic effects on different cancer cell lines by interfering with cellular processes such as DNA replication and repair. For example, research indicates that this compound can form hydrogen bonds with DNA bases, leading to increased cytotoxicity .

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of 3-Bromo-5-chloro-1,8-naphthyridine on several cancer cell lines:

- Cell Lines Tested : A431 (cervical), A549 (lung), A375 (melanoma), BxPC3 (pancreatic), DLD1 (colon).

- Findings : The compound exhibited significant inhibition of cell proliferation with IC50 values ranging from low micromolar to nanomolar concentrations depending on the cell line .

The biological activity of 3-Bromo-5-chloro-1,8-naphthyridine is attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : The compound binds to the DNA gyrase enzyme complex, disrupting its function and leading to bacterial cell death .

- Cytotoxic Mechanisms : In cancer cells, the compound's interaction with DNA can lead to apoptosis through the activation of cellular stress pathways .

Research Applications

The unique properties of 3-Bromo-5-chloro-1,8-naphthyridine make it a valuable compound in various research domains:

- Medicinal Chemistry : It serves as a scaffold for developing new antimicrobial and anticancer agents.

- Biological Studies : Used in assays to explore mechanisms of drug action against resistant bacterial strains and cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.